N-(Thietan-3-yl)benzo[d]thiazol-6-amine
Description
N-(Thietan-3-yl)benzo[d]thiazol-6-amine is a benzothiazole derivative featuring a thietane (a three-membered sulfur-containing heterocycle) substitution at the N-position of the benzothiazol-6-amine core. The benzothiazole scaffold is prized for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors. Substitutions at the N-position, as seen in similar compounds, often modulate solubility, bioavailability, and target affinity .
Properties
Molecular Formula |
C10H10N2S2 |
|---|---|
Molecular Weight |
222.3 g/mol |
IUPAC Name |
N-(thietan-3-yl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H10N2S2/c1-2-9-10(14-6-11-9)3-7(1)12-8-4-13-5-8/h1-3,6,8,12H,4-5H2 |
InChI Key |
JQYIQEJUWJTGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(Thietan-3-yl)benzo[d]thiazol-6-amine typically begins with commercially available starting materials such as 2-aminobenzothiazole and thietane-3-carboxylic acid.
Reaction Steps:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Thietan-3-yl)benzo[d]thiazol-6-amine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thietane ring or the benzothiazole moiety is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(Thietan-3-yl)benzo[d]thiazol-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: this compound derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Research is ongoing to explore their therapeutic potential.
Industry: In the material science industry, this compound is used in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Thietan-3-yl)benzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key N-substituted benzo[d]thiazol-6-amine derivatives, their substituents, synthetic yields, and observed properties:
Key Observations
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Fluorinated substituents (e.g., 2-fluoroethoxy in ) enhance target binding through dipole interactions and metabolic stability. These compounds showed efficacy as ATP-competitive inhibitors . Aromatic/Heterocyclic Substituents: Bromoquinoline () and thiophenylmethylene () groups likely improve π-π stacking with hydrophobic enzyme pockets, critical for antiviral and anticancer activities.
Synthetic Yields :
- Yields for N-substituted derivatives range from 46% to 61.3%, with fluorinated purine analogs requiring optimized coupling conditions (e.g., THF, DIPEA) .
- Lower yields (e.g., 59% in ) may reflect steric challenges during imine formation or purification difficulties.
Structural Similarity: Compounds like 2-phenylbenzo[d]thiazol-6-amine (98% similarity) and 2-(4-aminophenyl) derivatives () highlight the importance of aromatic substituents in maintaining the benzothiazole core’s planarity while introducing functional diversity .
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